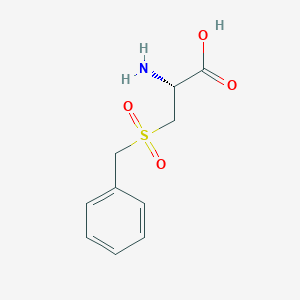

S-Benzyl-L-cysteine Sulfone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of S-Benzyl-L-cysteine sulfone involves the conversion from the corresponding sulfide. A notable method for preparing S-Benzyl derivatives of amino acids, such as cysteine, starts with the synthesis of 1-(benzylthio)-2-propanone from l-chloro-2-propanone and benzyl mercaptan. This intermediate then reacts with ammonium bicarbonate and sodium cyanide to form a hydantoin, which is hydrolyzed to yield the desired amino acid. The process highlights the versatility and applicability of benzyl chloride in synthesizing benzyl derivatives of thiol or disulfide form amino acids under controlled conditions to avoid oxidation (Griffith, 1987).

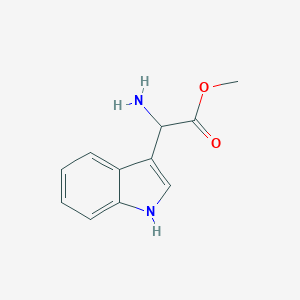

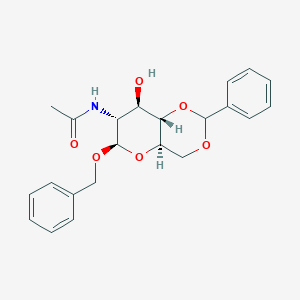

Molecular Structure Analysis

S-Benzyl-L-cysteine sulfone's molecular structure has been detailed through NMR, MALDI-HRMS, IR, and CD spectroscopy, demonstrating its configuration and the presence of diastereomers in nature. This structural elucidation helps in understanding the compound's chemical behavior and reactivity (Kubec & Musah, 2001).

Chemical Reactions and Properties

The chemical reactions and properties of S-Benzyl-L-cysteine sulfone are influenced by its sulfur-containing group. For instance, sulfoxides of cysteine derivatives can be prepared by oxidation and show specific behaviors under deprotecting conditions, demonstrating the compound's reactivity and potential for further chemical transformations (Funakoshi et al., 1979).

Physical Properties Analysis

The physical properties of S-Benzyl-L-cysteine sulfone and its derivatives, such as solubility, melting point, and stability, play a crucial role in their applicability in various fields. The synthesis and identification of these compounds often involve understanding their behavior under different conditions, which is essential for their practical application.

Chemical Properties Analysis

The chemical properties of S-Benzyl-L-cysteine sulfone, including its reactivity with other chemical agents, potential for cyclization, and involvement in biochemical pathways, are areas of interest. For example, the cyclization of cysteinylglycine sulfoxides under Pummerer reaction conditions highlights the compound's reactivity and the formation of heterocyclic rings (Wolfe et al., 1979).

Wissenschaftliche Forschungsanwendungen

Summary of the Application

S-Benzyl-L-cysteine (BCys) has been successfully impregnated into the silica gel network using the sol-gel technique to form nanoscale hydrophobic SG-BCys particles . This new material is used for the removal of cadmium (II) ion from water .

Methods of Application

The BCys is impregnated into the silica gel network using the sol-gel technique to form nanoscale hydrophobic SG-BCys particles . The new material is then fully characterized by SEM, ATR-IR, and PXRD .

Results or Outcomes

The impregnated material exhibits remarkably improved trapping of Cd 2+ ions from water achieving 98% at a higher temperature of 55°C, dosage = 2 g L −1, 80 rpm, Ci = 5 mg L −1, and pH i = 7 . The sorption behavior of Cd 2+ ion onto SG-BCys follows Langmuir isotherm models (R 2 > 0.9993). The sorption mechanism follows the pseudo-second-order model (R 2 = 0.9918) .

2. Cysteine Conjugate S-Oxidase

Summary of the Application

S-Benzyl-L-cysteine is used as a substrate in the enzymatic activity of cysteine conjugate S-oxidase .

Methods of Application

In the presence of oxygen and NADPH, S-Benzyl-L-cysteine is converted to S-Benzyl-L-cysteine sulfoxide .

Results or Outcomes

The Vmax for S-Benzyl-L-cysteine sulfoxide formation by kidney microsomes was nearly 3-fold greater than the rate measured with liver microsomes . The results provide clear evidence against the involvement of reactive oxygen .

3. C–S Bond Functionalization of Sulfones

Summary of the Application

Sulfone derivatives, such as S-Benzyl-L-cysteine Sulfone, are being explored as a new class of substrates enabling catalytic C–C and C–X bond construction . This is part of a broader research area focused on the desulfitative functionalization of sulfones .

Methods of Application

The application involves the use of metal- and photocatalytic approaches for C–S bond functionalization of sulfones . The specific methods and parameters would depend on the exact reaction being carried out .

Results or Outcomes

The results of this research are contributing to the development of new strategies for C–S bond functionalization, expanding the flexibility of C–S bonds . This has potential applications in the synthesis of natural products .

4. Peptide Synthesis

Summary of the Application

S-Benzyl-L-cysteine Sulfone can be used in peptide synthesis . It can serve as a building block in the creation of more complex peptide chains .

Methods of Application

The specific methods of application would depend on the exact peptide being synthesized . Generally, it involves the stepwise addition of amino acids in a specific sequence .

Results or Outcomes

The outcome is the synthesis of a specific peptide chain . The properties and potential applications of the synthesized peptide would depend on its structure and sequence .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-benzylsulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c11-9(10(12)13)7-16(14,15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIYEJQJSZCWGR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628686 | |

| Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Benzyl-L-cysteine Sulfone | |

CAS RN |

25644-88-6 | |

| Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

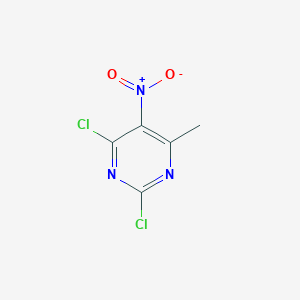

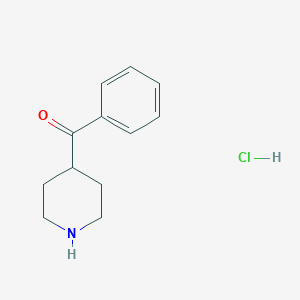

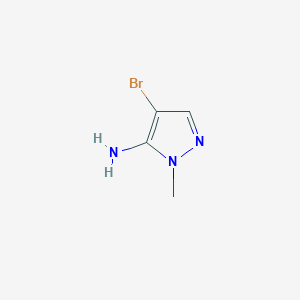

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

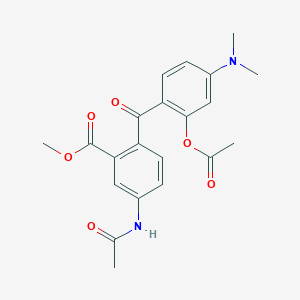

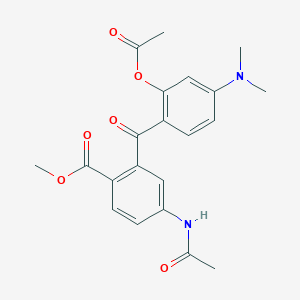

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)